Benzyldimethyltetradecylammonium chloride

Description

Properties

IUPAC Name |

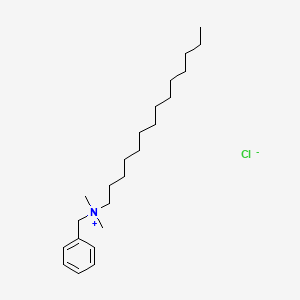

benzyl-dimethyl-tetradecylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBHHZMJRVXXQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16287-71-1 (Parent) | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6036384 | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid; [HSDB] White powder; [MSDSonline], Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miristalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alkyl (C12-16) dimethylbenzylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: >1,000 mg/L /Alkyl(C=10-14) benzyldimethylammonium chloride/ | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free-flowing powder, White crystalline powder | |

CAS No. |

139-08-2, 68391-01-5, 68424-85-1 | |

| Record name | Benzyldimethyltetradecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miristalkonium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Alkyl dimethyl benzyl ammonium chloride (C12-C18) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecyldimethylbenzylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Miristalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W255OL75T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60-61 °C | |

| Record name | TETRADECYLBENZYLDIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Chemical Transformations of Benzyldimethyltetradecylammonium Chloride

Established Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethyltetradecylammonium (B97909) chloride is primarily achieved through a process known as quaternization. This involves the alkylation of a tertiary amine. wikipedia.orgresearchgate.net

A common synthetic route involves a two-step process. First, tetradecyldimethylamine is prepared by reacting dimethylamine (B145610) with tetradecyl chloride. google.com Subsequently, the tetradecyldimethylamine is reacted with benzyl (B1604629) chloride to yield the final product, benzyldimethyltetradecylammonium chloride. wikipedia.orggoogle.com This reaction is a type of nucleophilic substitution, specifically an SN2 reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the benzyl chloride. scienceinfo.com

Alternative methods for preparing similar benzalkonium compounds include the quaternization of N,N-dimethylbenzylamine with a long-chain n-alkyl bromide. researchgate.netresearchgate.net The choice of solvent can influence the reaction, with butanone being reported as a convenient option that may simplify purification. researchgate.net Microwave-assisted synthesis has also been explored as a method to reduce reaction time and the use of organic solvents. google.com

Table 1: Quaternization Reaction Parameters

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Dimethylamine, Tetradecyl chloride, Benzyl chloride | Carbon tetrachloride | 80°C | 4h | 88% | google.com |

| Dimethylamine, Tetradecyl chloride | Water (microwave) | 120°C | 2 min | - | google.com |

| N,N-dimethylalkylamines, Benzyl chloride | Butanone | - | - | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

In the quaternization of amines, particularly when starting from primary or secondary amines, the reaction produces an acidic byproduct (HX, where X is a halide). libretexts.org To neutralize this acid and drive the reaction forward, a base is often employed. libretexts.orgchemguide.co.uk In the synthesis of this compound from a tertiary amine like tetradecyldimethylamine, the amine itself acts as the nucleophile, and the formation of the quaternary ammonium (B1175870) salt does not produce a free acid that needs neutralization in the same way. However, if the synthesis starts from precursor amines, a base would be necessary to deprotonate the ammonium salt intermediates, allowing for further alkylation. libretexts.orgchemguide.co.uk In some acylation reactions of amines, bases like NaOH or pyridine (B92270) are used to neutralize the HCl produced. libretexts.org

Chemical Reaction Analysis and Mechanisms

Quaternary ammonium salts like this compound are generally stable compounds. libretexts.org They are unreactive toward most electrophiles, oxidants, and acids. wikipedia.orgunacademy.com However, they can undergo specific reactions, particularly those involving the quaternary ammonium group.

While the C-N bonds in quaternary ammonium salts are generally strong, they can be cleaved under certain conditions, allowing for substitution reactions. rsc.org These salts can undergo dealkylation in the presence of strong nucleophiles. wikipedia.orgunacademy.com The stability of the quaternary ammonium cation makes it a good leaving group in certain elimination reactions, such as the Hofmann elimination, although this typically requires conversion to a hydroxide (B78521) salt. scienceinfo.comlibretexts.org

This compound is utilized as a phase-transfer catalyst (PTC). ontosight.ai PTCs are substances that facilitate the transfer of a reactant from one phase to another, immiscible phase, where the reaction occurs. operachem.comyoutube.comwikipedia.org This is particularly useful for reactions between a water-soluble reactant and an organic-soluble reactant. sci-hub.se

The mechanism of phase-transfer catalysis by quaternary ammonium salts involves the formation of an ion pair. biomedres.usresearchgate.net The positively charged quaternary ammonium cation pairs with an anion from the aqueous phase. operachem.com The organic groups on the cation (in this case, benzyl, dimethyl, and tetradecyl) make the ion pair soluble in the organic phase. google.com This "transferred" anion is then available to react with the substrate in the organic phase. operachem.comsci-hub.se After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another anion, thus acting catalytically. operachem.com The efficiency of the catalyst is influenced by the structure of the quaternary salt; longer alkyl chains generally improve solubility in the organic phase. operachem.com

Phase Transfer Catalysis Mechanisms

Enhancement of Reaction Rates and Yields

This compound is a quaternary ammonium salt that functions effectively as a phase-transfer catalyst (PTC). cymitquimica.com Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu The catalytic action of this compound stems from its amphiphilic structure, which features a positively charged hydrophilic nitrogen head and a long hydrophobic tetradecyl chain, allowing it to be soluble in both aqueous and organic media. cymitquimica.combiomedres.us

The mechanism involves the quaternary ammonium cation pairing with an anion from the aqueous phase (e.g., a nucleophile like hydroxide or cyanide). This newly formed ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the organic substrate. princeton.edubiomedres.us This process overcomes the mutual insolubility of the reactants, leading to a significant acceleration of reaction rates and often resulting in higher product yields compared to uncatalyzed two-phase systems or homogeneous reactions that may require expensive aprotic polar solvents. princeton.edu

For example, in nucleophilic substitution reactions such as the synthesis of esters, ethers, and nitriles, phase-transfer catalysts are crucial. biomedres.uscore.ac.uk The substitution reaction between benzyl chloride and sodium butyrate (B1204436) to form benzyl butyrate, for instance, shows no conversion without a catalyst but proceeds efficiently in its presence. researchgate.net By facilitating the transport of the nucleophile across the phase boundary, this compound increases the frequency of molecular collisions between reactants, thus enhancing reaction kinetics. biomedres.us The efficiency of the catalysis can be influenced by several factors, including stirring speed, temperature, and the specific structure of the catalyst. biomedres.us

Structural Variations and Analog Synthesis Research

Research into the synthesis of analogs of this compound has been driven by the desire to fine-tune its physicochemical and biological properties. Modifications to the alkyl chain length and the benzyl group are primary strategies for developing new compounds with optimized characteristics. mdpi.com

The length of the n-alkyl chain is a critical determinant of the properties of benzalkonium chlorides. The tetradecyl (C14) chain of the title compound places it within the range of most active derivatives. aldebaransistemas.com Research systematically varying this chain length has revealed clear structure-activity relationships.

Hydrophobicity and surface activity are directly influenced by the alkyl chain length; longer chains lead to increased hydrophobicity. nih.gov This property is crucial for applications such as antimicrobial action, where the molecule must penetrate the hydrophobic bacterial membrane. nih.gov Studies have shown that antibacterial efficacy tends to increase with chain length up to a certain point, often peaking around C12 to C16. aldebaransistemas.comnih.gov Chains that are too long (e.g., C18) may see a decrease in activity, possibly due to bending or curling that shields the positively charged nitrogen, hindering its interaction with bacterial membranes. nih.gov Similarly, in other applications like corrosion inhibition and textile dyeing, the chain length affects the molecule's adsorption onto surfaces and its interaction with other molecules. mdpi.comnih.gov

Table 1: Effect of Alkyl Chain Length on Properties of Benzalkonium Chloride Analogs

| Alkyl Chain Length | Observed Effect on Antibacterial Efficacy | Rationale | Reference |

|---|---|---|---|

| C3 - C10 | Increasing efficacy with chain length | Increased hydrophobicity enhances propensity to penetrate bacterial membranes. | nih.gov |

| C12 - C16 | Optimal / Peak efficacy | Represents a critical balance between hydrophobicity for membrane penetration and sufficient water solubility. Alkyl chains are extended without burying the charged nitrogen site. | aldebaransistemas.comnih.gov |

| C18 | Decreased efficacy compared to C16 | The longer chain may bend or curl, shielding the positively charged quaternary group and blocking electrostatic interaction with bacteria. | nih.gov |

The benzyl group is another key structural feature that has been a target for modification to create novel analogs. mdpi.com Altering this part of the molecule can influence its steric and electronic properties, leading to changes in its function. The U.S. Environmental Protection Agency (EPA) categorizes benzalkonium chlorides based on substitutions to this ring, distinguishing between non-halogenated "Group II" compounds like this compound and "Group III" compounds that feature di- or trichlorobenzyl groups. orst.eduacs.org These modifications can impact the compound's biological activity and environmental persistence. acs.org

In one line of research, the benzyl moiety was replaced entirely with a 4-methylpyridyl group to synthesize a new series of benzalkonium chloride analogs. nih.gov Spectroscopic and semi-empirical calculations confirmed the structures of these new compounds. A key finding was that the heat of formation decreased linearly as the number of methylene (B1212753) groups in the alkyl chain increased. nih.gov Such studies demonstrate that significant structural changes to the aromatic head group can be made to generate novel quaternary ammonium compounds with distinct physicochemical properties. nih.gov

Table 2: Comparison of Standard and Modified Benzalkonium Chloride Analogs

| Compound Type | Structural Modification | Impact on Properties | Reference |

|---|---|---|---|

| Standard Benzalkonium Chloride (Group II) | Unsubstituted benzyl group | Baseline for comparison of activity and properties. | orst.eduacs.org |

| Halogenated Benzalkonium Chloride (Group III) | Addition of two or three chlorine atoms to the benzyl ring | Alters electronic properties and can affect biocidal activity and environmental fate. | orst.eduacs.org |

| Pyridine-based Analogs | Replacement of benzyl group with a 4-methylpyridyl group | Creates a new class of QACs with different heat of formation and aggregation behavior. | nih.gov |

Advanced Synthetic Methodologies and Future Directions

The classical synthesis of quaternary ammonium salts involves the alkylation of tertiary amines with alkyl halides, a method known as the Menshutkin reaction. youtube.com For this compound, this typically involves the reaction of tetradecyldimethylamine with benzyl chloride. google.com While robust, traditional batch processing methods can be time-consuming and energy-intensive.

Recent research has focused on developing more efficient and environmentally friendly synthetic routes. One notable advancement is the use of microwave-assisted synthesis. A patented method for producing this compound using microwave irradiation reduced the reaction time to just two minutes, a significant improvement over conventional heating methods that can take hours. google.com This approach not only shortens the synthesis time but also enhances the yield and reduces the consumption of organic solvents, aligning with the principles of green chemistry. google.com

Other advanced methodologies being explored for the synthesis of quaternary ammonium compounds include continuous flow synthesis, which offers better reaction control, scalability, and energy efficiency. youtube.comulisboa.pt There is also a growing interest in using renewable feedstocks and developing biodegradable quaternary ammonium compounds to mitigate environmental persistence. youtube.comsemanticscholar.org Future research is likely to focus on the rational design of new compounds using computational chemistry and molecular modeling to predict and optimize properties for specific applications, creating highly effective and environmentally responsible materials. youtube.com

Mechanism of Action in Biological Systems

Membrane Disruption Theories and Experimental Evidence

The primary mode of action of benzyldimethyltetradecylammonium (B97909) chloride involves a multi-step process that begins with binding to the cell surface and culminates in the loss of membrane integrity.

Benzyldimethyltetradecylammonium chloride is a cationic surfactant, possessing a positively charged quaternary ammonium (B1175870) head group. mdpi.commedchemexpress.com This positive charge is fundamental to its antimicrobial activity, as it facilitates a strong electrostatic attraction to the negatively charged surfaces of microbial cells. mdpi.combiorxiv.orgbiorxiv.org The cell envelopes of both Gram-positive and Gram-negative bacteria are rich in anionic components, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, which provide a net negative surface charge. mdpi.com

The initial interaction involves the diffusion of the cationic surfactant from the aqueous phase to the microbial cell membrane, driven by this electrostatic attraction. mdpi.com This binding alters the surface potential of the bacterial cell membrane, shifting it towards a more positive value. mdpi.com For instance, studies on Pseudomonas fluorescens have demonstrated a change in the zeta potential from -31.2 mV in untreated cells to -21.0 mV in cells treated with benzyldimethyldodecylammonium chloride, a closely related compound. nih.govresearchgate.net This initial binding is followed by the insertion of the hydrophobic alkyl chains of the surfactant into the hydrophobic core of the cell membrane. mdpi.comnih.gov

Following the initial electrostatic interaction and hydrophobic insertion, this compound disrupts the structural integrity of the cell membrane, leading to cellular lysis and death. mdpi.commdpi.com This disruption can occur through several proposed mechanisms. One model suggests that the surfactant molecules integrate into the lipid bilayer, causing a disorganization of the membrane structure. mdpi.com This integration can lead to the formation of micellar pseudo-phases that interact with the lipid bilayer, ultimately causing the cell to rupture. mdpi.com

The consequence of this membrane disorganization is a loss of its essential functions, including osmoregulation and nutrient transport, which are vital for cell survival. researchgate.net The compromised membrane can no longer maintain the electrochemical gradients necessary for cellular processes, leading to a cascade of events that culminate in cell death. mdpi.com The bactericidal action is a result of this comprehensive cellular disruption and the leakage of essential intracellular components. nih.govresearchgate.net

A key consequence of the interaction between this compound and the microbial membrane is a significant increase in membrane permeability. mdpi.comresearchgate.net This heightened permeability allows for the uncontrolled passage of ions and small molecules into and out of the cell, leading to a loss of ionic homeostasis and ultimately, cell death. mdpi.com

Propidium (B1200493) iodide (PI) is a fluorescent dye that is typically excluded from cells with intact membranes. nih.govelabscience.com However, when the cell membrane is compromised, PI can enter the cell and intercalate with DNA, producing a red fluorescence. elabscience.commdpi.com Studies have shown that treatment with quaternary ammonium compounds, including those structurally similar to this compound, leads to a significant uptake of propidium iodide by microbial cells. nih.govresearchgate.net This increased fluorescence intensity is a direct indicator of impaired plasma membrane integrity. mdpi.com The uptake of PI is often rapid and dose-dependent, demonstrating the swift and potent effect of these compounds on membrane permeabilization. researchgate.net

The disruption of the cell membrane also leads to the leakage of essential intracellular ions, such as potassium (K+). nih.govresearchgate.net The maintenance of a specific intracellular potassium concentration is crucial for various cellular functions, including enzyme activation and the regulation of intracellular pH. The release of intracellular potassium is a well-established indicator of cytoplasmic membrane damage. nih.gov Experimental evidence has demonstrated that exposure to benzyldimethyldodecylammonium chloride corroborates the damage to the cytoplasmic membrane by inducing the release of intracellular potassium. nih.govresearchgate.net

| Parameter | Observation | Significance |

| Zeta Potential | Shift from negative to less negative/positive | Indicates binding of the cationic surfactant to the negatively charged cell surface. nih.govresearchgate.net |

| Propidium Iodide Uptake | Increased intracellular fluorescence | Demonstrates compromised cell membrane integrity allowing entry of the dye. nih.govresearchgate.netmdpi.com |

| Intracellular Potassium (K+) | Leakage from the cell | Confirms loss of membrane barrier function and leakage of essential ions. nih.govresearchgate.net |

Effects on Membrane Permeabilization and Intracellular Leakage

Influence on Cellular Components Beyond Membranes

While the primary target of this compound is the cell membrane, its disruptive effects can extend to other cellular components. Once the membrane barrier is breached, the surfactant can gain access to the cell's interior and interact with intracellular macromolecules. mdpi.com

Protein Interaction Studies

This compound, as a member of the benzalkonium chloride (BAC) family, interacts with proteins primarily through a combination of electrostatic and hydrophobic forces. These interactions can lead to significant alterations in protein structure and function. The cationic head of the molecule is attracted to negatively charged residues on the protein surface, while the long hydrophobic alkyl chain can penetrate into the hydrophobic cores of proteins, leading to their denaturation.

Studies on the interaction of benzalkonium salts with G-proteins have shown that these compounds can affect signal transduction in various cell types. This interaction with guanine (B1146940) nucleotide triphosphate-binding proteins (G proteins) highlights a specific mechanism through which these compounds can exert their biological effects. nih.gov Furthermore, research on the binding of cationic surfactants to bovine serum albumin (BSA) demonstrates that these interactions can be both exothermic and endothermic, leading to the formation of specific complexes and subsequent conformational changes in the protein. nih.gov For instance, the binding of certain cationic surfactants to BSA has been shown to initially involve the C-terminal part of the protein, followed by interaction with the N-terminal part at higher concentrations. nih.gov

The interaction of BACs with proteins can also have implications for cellular processes. For example, it has been observed that plasma membrane damage induced by benzalkonium chloride can lead to a reduction in Cdc6 protein levels, which is an essential regulator of DNA replication. This results in a G0/G1 cell cycle arrest in human lung epithelial cells. jst.go.jp Additionally, in the context of ophthalmology, the interaction of BAC with keratoepithelin-derived peptides has been shown to accelerate the formation of amyloid fibrils, which are associated with corneal dystrophies. nih.gov This interaction is driven by both electrostatic and hydrophobic forces between the surfactant and the peptides. nih.gov

The binding of benzalkonium chloride to proteins can also be influenced by the protein's own characteristics. For example, the plasma binding of lidocaine, a local anesthetic, is dependent on the plasma concentration of the alpha-1-acid glycoprotein. fda.gov While not a direct study on this compound, it illustrates the principle that the extent of protein binding can be influenced by the specific proteins present in the biological environment.

Nucleic Acid Interaction (e.g., Plasmid DNA Complexation)

This compound and other cationic surfactants are known to interact with nucleic acids, particularly plasmid DNA. This interaction is primarily driven by the electrostatic attraction between the positively charged quaternary ammonium head group and the negatively charged phosphate (B84403) backbone of DNA. The hydrophobic interactions between the long alkyl chains of the surfactant molecules also play a crucial role.

A key outcome of this interaction is the condensation of plasmid DNA. Studies investigating the complexation of plasmid DNA with various cationic surfactants, including this compound, have revealed that above a critical aggregation concentration (cac), the surfactant molecules form aggregates with the DNA. acs.org This process is significantly influenced by the hydrophobic character of the surfactant, with longer hydrocarbon chains leading to a lower cac. acs.org

The process of DNA condensation by these cationic surfactants is an entropically driven process, with positive values for both the change in enthalpy (ΔH°) and the change in entropy (ΔS°). acs.org This suggests that the release of counterions and water molecules upon binding is a major driving force for the complexation. The resulting DNA-surfactant complexes are often sub-micrometer-sized particles, which can aggregate at higher surfactant concentrations. acs.org

The conformation of DNA is also altered upon interaction with these surfactants. Circular dichroism spectroscopy has shown changes in the DNA spectrum upon the addition of cationic surfactants, indicating a conformational transition of the DNA molecule. acs.org This condensation is a critical step for the potential use of these compounds in non-viral gene delivery, as the compacted DNA is more likely to be taken up by cells. The efficiency of DNA condensation has been shown to be dependent on the alkyl chain length of the surfactant. acs.org

Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations have provided valuable insights into the molecular-level interactions of this compound and related benzalkonium chlorides (BACs) with biological membranes. These computational models allow for the visualization and analysis of the dynamic processes involved in the mechanism of action of these compounds.

Simulations of BAC interacting with bacterial membranes, such as that of Listeria monocytogenes, have revealed a multi-step process. mdpi.combiorxiv.orgbiorxiv.orgnih.gov Initially, the BAC molecule moves randomly in the aqueous environment. Subsequently, it is adsorbed onto the surface of the cell membrane, and finally, it integrates into the lipid bilayer. mdpi.combiorxiv.orgbiorxiv.orgnih.gov This integration process is rapid, occurring in the nanosecond timescale. mdpi.com Once integrated, the BAC molecule exhibits dynamic behavior similar to the surrounding lipid molecules, which can lead to the destabilization of the membrane. mdpi.combiorxiv.orgbiorxiv.orgnih.gov

Theoretical modeling based on these simulations has led to the development of kinetic models that can describe the time-kill curves of bacterial populations at different BAC concentrations. These models suggest that the adsorption of BAC onto the cell surface is a limiting factor in the disinfection process, especially at higher concentrations. mdpi.combiorxiv.orgbiorxiv.orgnih.gov

Adsorption as a Limiting Mechanism

The adsorption of this compound onto surfaces, particularly biological membranes and other materials, is a critical and often rate-limiting step in its mechanism of action. This process is governed by a combination of electrostatic and non-electrostatic interactions.

Studies on the adsorption of benzalkonium chlorides onto powdered activated carbon (PAC) have further elucidated the mechanisms involved. eeer.orgeeer.org These studies show that the adsorption is a spontaneous and endothermic process. eeer.orgeeer.org For BACs with shorter alkyl chains, electrostatic interactions are a more significant adsorption mechanism. However, for those with longer alkyl chains, such as this compound (BAC14) and benzyldimethylhexadecylammonium chloride (BAC16), van der Waals interactions and hydrophobicity play a more crucial role. eeer.org Competitive adsorption experiments have demonstrated that BACs with longer alkyl chains are more effectively adsorbed than those with shorter chains. eeer.org

The adsorption process is also influenced by environmental factors such as pH and temperature. The optimal adsorption of BACs onto PAC has been observed at neutral pH conditions. eeer.orgeeer.org An increase in temperature generally leads to an increase in the adsorption capacity, consistent with an endothermic process. eeer.org

Comparative Analysis with Other Quaternary Ammonium Compounds

Structural Differences and Mechanistic Implications

This compound is a member of the broader class of quaternary ammonium compounds (QACs). The general structure of a QAC consists of a central, positively charged nitrogen atom bonded to four organic substituents. In the case of this compound, these substituents are a benzyl (B1604629) group, two methyl groups, and a tetradecyl group. The nature of these substituents, particularly the length of the alkyl chain and the presence of aromatic groups, significantly influences the compound's physicochemical properties and biological activity.

The key structural components that dictate the mechanism of action of this compound and other BACs are:

The Quaternary Ammonium Center : This positively charged nitrogen atom is crucial for the initial electrostatic interaction with negatively charged surfaces, such as bacterial cell membranes. novonordiskpharmatech.com

The Benzyl Group : This group enhances the lipophilicity of the molecule, facilitating its integration into microbial membranes. novonordiskpharmatech.com

The Alkyl Chain : The long, hydrophobic alkyl tail (in this case, a C14 chain) is essential for disrupting the lipid bilayer of cell membranes. novonordiskpharmatech.com

Variations in these structural components among different QACs lead to differences in their efficacy. For example, some double-chained QACs exhibit greater efficacy against Gram-negative bacteria. nih.gov Structural modifications, such as the incorporation of pyridine (B92270) moieties or the introduction of multicationic centers, have been explored to enhance the antimicrobial potency of BAC analogues. researchgate.netmdpi.com These modifications can lead to improved activity against resistant bacterial strains. researchgate.net

The counter-ion (chloride in this case) is generally considered to have a lesser impact on the antimicrobial activity compared to the structure of the cationic portion of the molecule. researchgate.net However, it can influence the compound's physical properties.

Impact of Alkyl Chain Length (C10, C12, C14, C16) on Activity

The length of the alkyl chain is a critical determinant of the biological activity of benzalkonium chlorides and other QACs. A substantial body of research has demonstrated a clear structure-activity relationship with respect to the alkyl chain length.

Generally, the antimicrobial potency of QACs increases as the alkyl chain length increases, up to an optimal length, after which the activity may plateau or decrease. mdpi.comresearchgate.netnih.gov For many applications, alkyl chains of C12 to C16 are considered to have the greatest inhibitory ability. nih.gov Specifically, for benzalkonium chlorides, a combination of C12 and C14 chains is often considered the most effective for broad-spectrum antimicrobial activity. novonordiskpharmatech.com

The table below summarizes the general trend of the impact of alkyl chain length on the activity of QACs based on available research findings.

| Alkyl Chain Length | General Antimicrobial Activity | Supporting Observations |

| C10 | Moderate | Less effective than C12-C16 homologues. |

| C12 | High | Often cited as having high bactericidal activity. eeer.org |

| C14 | High / Optimal | Frequently considered to be in the optimal range for broad-spectrum activity. novonordiskpharmatech.com |

| C16 | High | Demonstrates strong antibacterial and antibiofilm properties. researchgate.netresearchgate.net |

This parabolic relationship between alkyl chain length and antimicrobial activity is attributed to a balance between the compound's water solubility and its ability to partition into the microbial cell membrane. Shorter alkyl chains may not be sufficiently lipophilic to effectively disrupt the membrane, while very long chains may lead to decreased water solubility, hindering their ability to reach the microbial cells. mdpi.com

Toxicological and Pharmacological Research

Cytotoxicity Studies (In Vitro)

The in vitro cytotoxicity of benzyldimethyltetradecylammonium (B97909) chloride has been evaluated across different cell types and experimental conditions, revealing its dose-dependent effects and the influence of assay parameters on its potency.

Dose-Dependent Cell Survival

Research has demonstrated that benzyldimethyltetradecylammonium chloride exhibits concentration-dependent cytotoxicity. In a study on normal rabbit corneal epithelial (NRCE) cells, exposure to this compound (C14-BAC) resulted in a significant reduction in cell viability. At concentrations of 0.0025%, 0.005%, and 0.01%, the cell viability was 41.8%, 21.6%, and 7.4%, respectively. nii.ac.jp This indicates a clear dose-response relationship, where increasing concentrations of the compound lead to greater cell death.

Another study investigating the cytotoxicity of a range of benzalkonium chlorides (BACs) on the rainbow trout gill cell line (RTgill-W1) also established a dose-dependent effect. The median effect concentration (EC50) for this compound (identified as BAC14) was determined under various assay conditions. For instance, in a 48-hour exposure in supplement-free medium, the nominal EC50 was found to be 3.4 µM.

Table 1: Dose-Dependent Cell Viability of NRCE Cells Exposed to this compound

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.0025 | 41.8 |

| 0.005 | 21.6 |

| 0.01 | 7.4 |

Membrane Disruption and Oxidative Stress

The cytotoxic effects of this compound are linked to its ability to disrupt cell membranes. Studies on benzalkonium chlorides, the class of compounds to which this compound belongs, indicate that their primary mechanism of action involves the impairment of membrane integrity. This disruption can lead to the leakage of intracellular components and ultimately cell death. In a study on rabbit corneas, 0.005% this compound was shown to damage the corneal epithelium, a clear indication of its membrane-disrupting capabilities. nii.ac.jpnih.gov Furthermore, after a 60-second exposure, 0.01% this compound induced the most severe corneal barrier dysfunction, with transepithelial electrical resistance (TER) values dropping to 19.5% of the control. nii.ac.jp

Induction of Apoptosis

Evidence suggests that benzalkonium chlorides can induce apoptosis, or programmed cell death. In vitro analysis of BACs on A549 cells, a human alveolar basal epithelial cell line, demonstrated a dose-dependent induction of apoptosis through the activation of the caspase-3 dependent pathway. frontiersin.org This effect was attributed to the long alkyl chain of the QACs. frontiersin.org Although this study did not specifically isolate this compound, its structural similarity to the tested compounds suggests a comparable mechanism of inducing apoptosis.

Comparative Cytotoxicity with Other QACs

The cytotoxicity of this compound has been compared with other QACs, particularly those with different alkyl chain lengths. In the study on NRCE cells, this compound (C14-BAC) exhibited the highest cytotoxicity among the tested homologs. nii.ac.jp For example, at a 0.005% concentration, cell viability was 21.6% for C14-BAC, compared to 48.9% for benzyldimethyldodecylammonium chloride (C12-BAC) and a slightly higher viability for benzyldimethylhexadecylammonium chloride (C16-BAC). nii.ac.jp This suggests that the length of the alkyl chain plays a crucial role in the cytotoxic potency of these compounds, with the C14 chain demonstrating the most potent effect in this particular study. nii.ac.jp

Table 2: Comparative Cytotoxicity of Benzalkonium Chloride Homologs on NRCE Cells (0.005% Concentration)

| Compound | Alkyl Chain Length | Cell Viability (%) |

|---|---|---|

| Benzyldimethyldodecylammonium chloride | C12 | 48.9 |

| This compound | C14 | 21.6 |

| Benzyldimethylhexadecylammonium chloride | C16 | Not specified |

Influence of Assay Setup on Cytotoxic Potency

The experimental conditions, or assay setup, have a significant impact on the observed cytotoxic potency of this compound. A key factor is the presence of serum proteins in the culture medium. For BACs with alkyl chains of 12 or more carbons, the addition of bovine serum albumin (BSA) or fetal bovine serum (FBS) to the medium led to a decrease in cytotoxic potency of up to 22 times. This is attributed to the binding of the compound to serum proteins, which reduces the freely available concentration that can interact with the cells. The study on the RTgill-W1 cell line demonstrated that EC50 values based on nominal concentrations can be up to 25 times higher than those based on measured concentrations after exposure in a supplement-free medium, highlighting the importance of considering the bioavailable fraction of the compound in in vitro toxicity assessments.

Hemolytic Activity Studies

The ability of this compound to damage red blood cells, known as hemolytic activity, has also been a subject of investigation. Research indicates that this compound is highly active in causing hemolysis of rabbit erythrocytes. The hemolytic activity of benzalkonium chlorides has been shown to increase with the length of the alkyl chain from C8 to C18. This suggests that the tetradecyl (C14) homolog possesses significant hemolytic potential. While qualitative descriptions of its high hemolytic activity are available, specific quantitative data such as the HC50 value (the concentration causing 50% hemolysis) for this compound are not readily found in the reviewed literature.

Disruption of Erythrocyte Membranes

This compound has demonstrated significant activity in causing the hemolysis, or breakdown, of red blood cells (erythrocytes). nih.gov In in vitro tests using rabbit erythrocytes, this compound was found to be highly active in disrupting the cell membranes. nih.gov The mechanism of action for benzalkonium chlorides is generally understood to involve the disruption of intermolecular interactions, which can lead to the dissociation of cellular membrane lipid bilayers. atamanchemicals.com This disruption compromises the permeability of the cell, inducing the leakage of its internal contents. atamanchemicals.com

Relationship with Alkyl Chain Length

The biological activity and toxicity of benzalkonium chlorides (BACs) are closely linked to the length of their alkyl chain.

Research has shown a direct correlation between the alkyl chain length and the degree of cellular damage. In a study evaluating acute corneal epithelial toxicity, the C14 homolog (this compound) caused the most significant impairment compared to homologs with C12 and C16 alkyl chains. nih.gov This suggests a balance between the compound's aqueous solubility and its interaction with the cell membrane, where longer chains may have stronger interfacial activity. researchgate.net

Similarly, the hemolytic activity of these compounds on rabbit erythrocytes increases as the alkyl chain length grows from C8 to C18. nih.gov In terms of bactericidal activity, the C12 and C14 homologs have been shown to be highly effective. jst.go.jp This indicates that the C14 chain length represents a peak of biological activity in several contexts.

| BAC Homolog (Alkyl Chain) | Relative Corneal Epithelial Toxicity | Hemolytic Activity Trend |

|---|---|---|

| C12-BAC | Less than C14-BAC | Increases with chain length |

| C14-BAC | Greatest among C12, C14, C16 | |

| C16-BAC | Less than C14-BAC |

Metabolism and Biotransformation (In Vitro and In Vivo)

The metabolism of this compound has been investigated in human-derived tissues and microbial systems. In studies using human liver microsomes (HLM), the metabolism of benzalkonium chlorides is dependent on the presence of NADPH (Nicotinamide adenine dinucleotide phosphate). nih.govnih.govacs.org

The rate of metabolism is inversely related to the length of the alkyl chain. Longer chain BACs exhibit greater metabolic stability. nih.gov This results in apparent half-lives that increase with the chain length, following the order C10 < C12 < C14 < C16. nih.govnih.gov

| BAC Homolog (Alkyl Chain) | Approximate Apparent Half-Life in HLM (minutes) |

|---|---|

| C10-BAC | 1 |

| C12-BAC | 3 |

| C14-BAC | 6 |

| C16-BAC | 15 |

In addition to hepatic metabolism, biotransformation by microorganisms has been observed. An enriched microbial community of Pseudomonas spp. was shown to biotransform n-tetradecylbenzyldimethylammonium chloride under aerobic conditions. nih.gov This process began with the cleavage of the C(alkyl)-N bond, forming benzyldimethylamine (BDMA). nih.govresearchgate.net

Hepatic Cytochrome P450 (CYP) Metabolism

The primary route of metabolism for benzalkonium chlorides in humans is through the hepatic cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net These enzymes, located predominantly in the liver, are responsible for the biotransformation of a vast number of compounds. openanesthesia.org

Screening of various hepatic CYP isoforms has identified three specific enzymes that play a major role in the metabolism of benzalkonium chlorides: CYP2D6, CYP4F2, and CYP4F12. nih.govnih.govresearchgate.net These enzymes were found to consume substantial quantities of BAC substrates. nih.govacs.orgresearchgate.net Further investigation using specific inhibitors confirmed the major contributions of CYP4 and CYP2D6-mediated pathways in the microsomal disappearance of BACs. nih.govresearchgate.net The combined inhibition of CYP4 enzymes and CYP2D6 effectively blocks the metabolism of BACs in human liver microsomes. nih.gov Specifically, CYP4 isoforms like CYP4F2 are involved in ω-hydroxylation, while CYP2D6 contributes to (ω-1)-hydroxylation. nih.govresearchgate.net

The central metabolic transformation of this compound is the oxidation of its long alkyl chain. nih.govnih.govresearchgate.net Analysis using tandem mass spectrometry (MS/MS) of the metabolites confirmed that all observed oxidation and desaturation reactions were directed along the alkyl chain region of the molecule. nih.govnih.gov The aromatic benzyl (B1604629) group and the carbon atoms positioned immediately next to the quaternary nitrogen atom were not targeted during this oxidative metabolism. nih.gov The major metabolites identified are products of this alkyl chain oxidation, such as ω-hydroxy and (ω−1)-hydroxy derivatives. nih.govresearchgate.net

A notable finding in the hepatic metabolism of benzalkonium chlorides is the absence of N-dealkylation. nih.govnih.govresearchgate.net N-dealkylation, the removal of an N-alkyl group from an amine, is a common metabolic pathway for many xenobiotics. dntb.gov.uamdpi.com However, studies using d7-benzyl labeled BAC substrates showed that the resulting metabolites retained all deuterium atoms. nih.govnih.govresearchgate.net This provides clear evidence that the N-benzyl and N-dimethyl groups are not cleaved during metabolism in human liver microsomes, and that the metabolic process is focused exclusively on the long alkyl chain. nih.govnih.gov

Metabolic Stability and Alkyl Chain Length

The activity of alkyldimethylbenzylammonium chloride compounds is influenced by the length of the alkyl chain, with activity generally increasing with chain lengths from C8 to C18. nih.gov Specifically for this compound, the C14 homolog, its properties are often compared with other chain lengths within the benzalkonium chloride (BAC) mixture. While detailed metabolic stability studies are not extensively described in the provided research, the toxicological and activity profiles are linked to this alkyl chain length. For instance, the hemolytic activity of these quaternary ammonium (B1175870) salts with the same alkyl group increases with chlorine substitution on the benzyl group, with the tetradecyl (C14) homolog being an exception to this specific trend. nih.gov

Pharmacological Applications and Models

This compound is a component of benzalkonium chloride (BAC), which has been instrumental in developing experimental models of gut denervation for over forty years. nih.gov These models are particularly relevant for studying conditions like esophageal achalasia. nih.gov The topical application of BAC onto the intestinal serous layer induces a specific and irreversible injury to the myenteric nerve cells. nih.gov This targeted destruction of the myenteric plexus leads to manifest morphological and functional disorders, such as reduced numbers of nerve fibers and high contractile activity of the lower esophageal sphincter, which are characteristic of achalasia. nih.govnih.gov Research has shown that this BAC-induced denervation can result in widespread apoptosis in the myenteric plexus within days, with a loss of over 90% of myenteric neurons after one week. nih.gov The resulting experimental models in animals, such as rats, show changes that largely correlate with those observed in human esophageal achalasia, making them valuable for developing new treatment methods. nih.gov

Tissues denervated using benzalkonium chloride exhibit altered electrophysiological and pharmacological responses. In denervated frog sartorius muscle, the reversal potential of acetylcholine responses was found to be -42 mV, a value consistent at both former junctional spots and non-neural sensitized regions. nih.gov This differs from the reversal potential at junctional areas of normal muscle. nih.gov Studies on the chronically denervated lower esophageal sphincter in opossums have also been a key area of investigation. nih.gov The denervation process induced by BAC allows researchers to study the intrinsic properties of smooth muscle and the effects of various pharmacological agents in the absence of neural input. The responses in these denervated tissues are primarily due to an increase in conductance to sodium (Na+) and potassium (K+), but not to chloride (Cl-). nih.gov

In Vivo Toxicity and Safety Assessments

Comprehensive hazard assessments of alkyl (C12-C16) dimethyl benzyl ammonium chloride (ADBAC), which includes the C14 variant, indicate a specific toxicological profile. Based on a review of available data, including unpublished studies submitted to regulatory agencies, C12-C16 ADBAC is not considered a dermal sensitizer (B1316253). researchgate.net Furthermore, it is not found to be carcinogenic or genotoxic. researchgate.net Systemic toxicity is not a primary concern, as these compounds are poorly absorbed through oral and dermal routes (≤10%) and are primarily excreted in feces. researchgate.net However, at high concentrations, ADBAC compounds are irritating and can be corrosive to the skin. researchgate.net Repeated dose oral toxicity studies in rats, mice, and beagles showed effects such as reduced body weight, decreased food consumption, and local irritation, consistent with the mode of action for an irritating or corrosive chemical. researchgate.net

| Toxicological Endpoint | Finding for Alkyl (C12-C16) Dimethyl Benzyl Ammonium Chloride |

| Dermal Sensitization | Not a dermal sensitizer. researchgate.net |

| Carcinogenicity | Not carcinogenic. researchgate.net |

| Genotoxicity | Not genotoxic. researchgate.net |

| Dermal Corrosivity | Irritating/corrosive at high concentrations. researchgate.net |

| Systemic Toxicity | Not systemically distributed; poorly absorbed via oral and dermal routes. researchgate.net |

Benzalkonium chloride (BAC), with this compound as a key component, is the most common preservative in ophthalmic solutions and is known to have toxic effects on the ocular surface. ophthalmologymanagement.comnih.gov The toxicity is dose-dependent; high concentrations can lead to cell necrosis, while lower concentrations may induce apoptosis. nih.govresearchgate.net

Research comparing the ocular toxicity of different BAC homologs has shown that the alkyl chain length is a significant factor. Specifically, the C14 homolog (C14-BAK) demonstrates greater ocular toxicity than the C12 homolog (C12-BAK). researchgate.net In one study using rabbit eyes, repeated applications of 0.005% C14-BAK induced the exfoliation of a small number of corneal epithelial cells, an effect also seen with the standard BAC mixture but not with 0.005% C12-BAK. researchgate.net At higher concentrations (0.03%), all tested variants, including C14-BAK, caused the exfoliation of a large number of cells and a decrease in microvilli on the corneal surface. researchgate.net Long-term studies have shown that repeated application of 0.01% C12-BAK for 39 weeks caused no ocular toxicity in rabbits, suggesting it may be a safer alternative for ophthalmic solutions. researchgate.net

The toxic effects of BAC on the eye are extensive and include disruption of the corneal epithelial barrier, loss of conjunctival goblet cells, delayed wound healing, and an increase in inflammatory cell markers. ophthalmologymanagement.com These cellular-level damages can lead to clinical signs of ocular surface disease. nih.gov

| BAC Homolog/Mixture | Concentration | Observed Effect on Rabbit Corneal Epithelium (10 Applications) |

| C12-BAK | 0.005% | No damage induced. researchgate.net |

| C14-BAK | 0.005% | Exfoliation of a small number of cells. researchgate.net |

| BAK Mixture | 0.005% | Exfoliation of a small number of cells. researchgate.net |

| C12-BAK | 0.03% | Exfoliation of a large number of cells; decreased microvilli. researchgate.net |

| C14-BAK | 0.03% | Exfoliation of a large number of cells; decreased microvilli. researchgate.net |

| BAK Mixture | 0.03% | Exfoliation of a large number of cells; decreased microvilli. researchgate.net |

Reproductive Function Studies

Research into the effects of this compound, a component of alkyl dimethyl benzyl ammonium chloride (ADBAC), on reproductive function has been conducted across various animal models. These studies have investigated the potential for this quaternary ammonium compound to impact fertility, gestation, and fetal development.

Studies on mice have indicated that exposure to a mixture containing ADBAC and didecyl dimethyl ammonium chloride (DDAC) can lead to decreased fertility and fecundity. wsu.edunih.gov In these studies, breeding pairs of mice exposed to the chemical mixture showed an increased time to first litter, longer intervals between pregnancies, and fewer pups per litter. wsu.edunih.gov

Gender-specific effects have also been explored. In female mice, exposure to ADBAC in combination with DDAC resulted in a decrease in the number of corpora lutea after eight weeks of exposure and less time spent in estrus. nih.gov For male mice, exposure led to declines in both sperm concentration and motility. nih.govnaturalhealthnews.uk

Developmental toxicity studies have also been conducted. Research has linked exposure to ADBAC and DDAC to neural tube defects in both mice and rats. vt.edu These birth defects were observed when either one or both parents were exposed to the compounds. vt.edu It was noted that simply using cleaners containing these compounds in the same room as the animals was sufficient to cause these effects. vt.edu

In contrast, other studies in rats and rabbits did not find teratogenic effects. nih.gov In a two-generation reproduction study on rats, dietary exposure to ADBAC at the highest concentrations resulted in transient decreases in the body weight of the parental rats. nih.govresearchgate.net The offspring in the highest concentration group also showed reduced body weights. nih.govresearchgate.net However, no clinical signs of toxicity were observed in either the parental rats or their offspring. nih.govresearchgate.net A study on rats vaginally treated with benzalkonium chloride, which includes this compound, found a dose-related increase in resorptions and fetal death, as well as a reduction in litter size and weight. nih.gov Minor sternal defects were also observed in the fetuses at higher doses. nih.gov

The following tables summarize the findings from key reproductive function studies on ADBAC.

Table 1: Summary of Reproductive and Developmental Toxicity Studies in Rats

| Study Type | Findings | No Observed Adverse Effect Level (NOAEL) |

| Two-Generation Reproduction | Transient decreases in body weight in parental rats and reduced body weights in offspring at the highest concentrations. No clinical signs of toxicity. nih.govresearchgate.net | Reproductive and Developmental NOAEL: 2,000 ppm (equivalent to approximately 118 mg/kg/day). nih.govresearchgate.net |

| Prenatal Developmental Toxicity | Clinical signs of maternal toxicity observed. No teratogenic effects. nih.govnih.gov | Maternal NOAEL: 10 mg/kg/day. Prenatal Developmental NOAEL: 100 mg/kg/day (highest dose evaluated). nih.govnih.gov |

| Embryotoxicity (Vaginal Application) | Dose-related increase in resorptions and fetal death; reduction in litter size and weight; minor sternal defects in fetuses at higher doses. nih.gov | Not established in the study. |

Table 2: Summary of Reproductive and Developmental Toxicity Studies in Mice and Rabbits

| Species | Study Type | Findings | No Observed Adverse Effect Level (NOAEL) |

| Mouse | Fertility and Fecundity (Mixture with DDAC) | Decreased fertility and fecundity, increased time to first litter, longer pregnancy intervals, fewer pups per litter. wsu.edunih.gov In females: decreased corpora lutea and time in estrus. nih.gov In males: decreased sperm concentration and motility. nih.gov | Not established in these studies. |

| Mouse & Rat | Developmental Toxicity (Mixture with DDAC) | Neural tube birth defects observed. vt.edu | Not established in the study. |

| Rabbit | Prenatal Developmental Toxicity | Clinical signs of maternal toxicity observed. No teratogenic effects. nih.govnih.gov | Maternal NOAEL: 3 mg/kg/day. Prenatal Developmental NOAEL: 9 mg/kg/day (highest dose evaluated). nih.govnih.gov |

Analytical Methodologies for Benzyldimethyltetradecylammonium Chloride Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of benzyldimethyltetradecylammonium (B97909) chloride, often in mixtures with other homologous quaternary ammonium (B1175870) compounds (QACs). High-performance liquid chromatography, liquid chromatography-mass spectrometry, and gas chromatography-mass spectrometry are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying benzyldimethyltetradecylammonium chloride, particularly when coupled with a Diode Array Detector (DAD) which offers high selectivity by providing spectral information. The benzene ring in the compound's structure allows for strong ultraviolet (UV) absorbance, making detection straightforward. researchgate.net

A validated HPLC-DAD method for the simultaneous analysis of this compound (C14-BZCL) and its common homologues (C12 and C16) in wastewater samples has been established. upb.ro This method utilizes an Acclaim Surfactant Plus column with an isocratic mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile (B52724) and 0.2 M ammonium acetate (B1210297) solution. upb.ro The detection wavelength is set at 262 nm. upb.ro This method demonstrates good linearity and sensitivity, with a limit of quantification (LOQ) for C14-BZCL reported at 5.6 µg/L. upb.ro

Another application involves the analysis of benzalkonium chlorides in commercial disinfectants. shimadzu.com This rapid analysis can be completed within three minutes using a Shim-pack™ XR-ODSⅡ column and a mobile phase of 20 mmol/L sodium perchlorate in a water/acetonitrile (20:80) mixture, with UV detection at 265 nm. shimadzu.com

Table 1: HPLC-DAD Method Parameters for this compound Analysis

| Parameter | Method for Wastewater upb.ro | Method for Disinfectants shimadzu.com |

|---|---|---|

| Column | Acclaim Surfactant Plus (150 x 3.0 mm, 3 µm) | Shim-pack™ XR-ODSⅡ (75 mm x 3.0 mm, 2.2 µm) |

| Mobile Phase | Acetonitrile / 0.2 M Ammonium Acetate (50:50, v/v) | 20 mmol/L Sodium Perchlorate in Water / Acetonitrile (20:80) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Column Temperature | 30°C | 45°C |

| Detection Wavelength | 262 nm | 265 nm |

| Limit of Quantification (LOQ) | 5.6 µg/L | Not Reported |

| Linearity (R²) | > 0.999 | > 0.999 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of this compound in complex matrices such as human serum, urine, wastewater, and food products. nih.govekb.eg The method's specificity arises from the selection of precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

For this compound (C14-BAC), the precursor ion ([M]+) is typically observed at a mass-to-charge ratio (m/z) of 332. nih.govnih.gov Upon fragmentation, characteristic product ions are formed. The most common fragmentation involves the loss of the benzyl (B1604629) group or related structures, leading to a major product ion at m/z 91 (tropylium ion), and another significant product ion at m/z 240, corresponding to the remaining alkyl dimethyl amine fragment. nih.govnih.gov

Reversed-phase columns (e.g., C8 or C18) are commonly used for chromatographic separation. researchgate.netnih.govekb.eg Gradient elution with mobile phases consisting of acetonitrile or methanol (B129727) and aqueous solutions of ammonium formate (B1220265) or formic acid is frequently employed to achieve optimal separation from matrix components and other QAC homologues. researchgate.netekb.egnih.gov The high sensitivity of LC-MS/MS allows for method detection limits in the low ng/mL to pg/mL range. nih.gov For instance, a validated method for human serum and urine reported a method limit of detection (MLOD) and quantification (MLOQ) of 0.002–0.42 ng/mL and 0.006–1.40 ng/mL, respectively, for a suite of QACs including C14-BAC. nih.gov

Table 2: Example LC-MS/MS Parameters for this compound (C14-BAC)

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (Q1) | 332 m/z | nih.gov |

| Product Ion 1 (Q3) | 91 m/z | nih.gov |

| Product Ion 2 (Q3) | 240 m/z | nih.gov |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | researchgate.netnih.gov |

| Typical Column | Reversed-phase C18 | nih.govekb.egnih.gov |

| Method Limit of Detection | 0.002–0.42 ng/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound, but it requires a chemical derivatization step due to the compound's non-volatile and thermally labile nature as a quaternary ammonium salt. hnu.edu.cndss.go.th A common approach is to use Hofmann degradation, a chemical reaction that converts the quaternary ammonium salt into a volatile tertiary amine. dss.go.th

In this procedure, the sample is treated with a strong base, such as potassium tert-butoxide, at an elevated temperature. This selectively cleaves the benzyl group, converting this compound into its corresponding volatile alkyldimethylamine. dss.go.th The resulting tertiary amine can then be readily analyzed by GC-MS. The analysis is typically performed using a capillary column, such as a DB-5MS, with a temperature program to separate the different alkyl chain homologues. dss.go.th While this method is sensitive, with quantitation limits reported at less than 0.1 µg/L in water samples, the required derivatization adds complexity and time to the sample preparation process. dss.go.th

Spectrophotometric Determination Methods

Spectrophotometry provides a simpler and more accessible alternative for the quantification of certain compounds, where this compound can act as a sensitizing agent to enhance the reaction's colorimetric response.

Sensitization for Dopamine (B1211576) Hydrochloride Determination

This compound has been successfully used as a sensitizing agent in a spectrophotometric method for the determination of dopamine hydrochloride. nih.gov This method is based on the formation of a colored compound from the reaction between dopamine hydrochloride, sodium 1,2-naphthoquinone-4-sulfonate (NQS), and this compound (referred to as Zeph). nih.gov

The presence of this compound enhances the reaction, which proceeds quantitatively in a buffer solution at pH 9.40. nih.gov The resulting pink product exhibits a maximum absorption wavelength at 491 nm. nih.gov The method demonstrates good adherence to Beer's law in the concentration range of 0.16-40 mg/L of dopamine hydrochloride, with a high correlation coefficient of 0.9993. nih.gov The detection limit for dopamine hydrochloride using this sensitized method is 0.12 mg/L, and the average recovery is over 99.7%, indicating a sensitive and accurate application. nih.gov

Table 3: Performance of Spectrophotometric Method for Dopamine Hydrochloride using this compound as a Sensitizer (B1316253)

| Parameter | Value |

|---|---|

| Chromogenic Reagent | Sodium 1,2-naphthoquinone-4-sulfonate (NQS) |

| Reaction pH | 9.40 |

| Maximum Absorption Wavelength (λmax) | 491 nm |

| Molar Absorptivity (ε) | 7.51 x 10³ L mol⁻¹ cm⁻¹ |

| Linear Range | 0.16 - 40 mg/L |

| Detection Limit | 0.12 mg/L |

| Average Recovery | > 99.7% |

Data from reference nih.gov

Sample Preparation Techniques

Effective sample preparation is critical for accurate quantification, as it serves to extract the analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. For this compound, solid-phase extraction (SPE) is the most widely employed technique.

Due to the compound's cationic nature, weak cation-exchange (WCX) cartridges are highly effective for extraction and purification from biological matrices like human serum and urine. nih.gov Polymeric SPE cartridges, such as Strata X and Oasis WCX, are also commonly used for environmental samples like wastewater, providing good recoveries of 86.0% to 94.6%. upb.ronih.gov For water samples, reversed-phase (RP-18) SPE cartridges can be used, with extraction efficiency sometimes enhanced by adding a counterion like linear alkylbenzenesulfonates (LAS) to form a hydrophobic ion-pair complex. dss.go.th

Other techniques include a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been applied to agricultural products like green beans, oranges, and olives, yielding recoveries between 80% and 107%. ekb.eg For some applications, a simple solvent extraction using a mixture of acetonitrile and ethyl acetate may be sufficient. researchgate.net

Solid Phase Extraction (SPE) for Environmental Samples

Solid Phase Extraction (SPE) is a widely utilized technique for the pre-concentration and purification of this compound and related benzalkonium chlorides (BACs) from complex environmental samples like water. nih.govnih.govraykolgroup.comraykolgroup.com This method is crucial for removing matrix interferences and enriching the analyte to a concentration level suitable for instrumental analysis. nih.govupb.ro

Various SPE cartridges are employed for this purpose. Polymeric cartridges, such as Strata X, and reversed-phase cartridges, like RP-18, have proven effective in extracting these cationic surfactants from aqueous samples. nih.govupb.rodss.go.th The extraction mechanism often relies on the formation of hydrophobic ion-pair complexes. For instance, linear alkylbenzenesulfonates (LAS) can be used as a counterion to enhance the retention of this compound on the SPE sorbent. nih.govdss.go.th